A Technical Guide to the Physicochemical Properties of DL-O-Methylserine
A Technical Guide to the Physicochemical Properties of DL-O-Methylserine
Introduction: The Strategic Role of O-Methylation in Amino Acid Chemistry
In the landscape of drug discovery and peptide science, subtle molecular modifications can impart profound changes in biological activity and pharmacokinetic profiles. DL-O-Methylserine (CAS: 19794-53-7) represents a strategically important, non-proteinogenic amino acid that serves as a key building block in modern medicinal chemistry. As a derivative of serine, it is distinguished by the methylation of its side-chain hydroxyl group. This seemingly simple modification blocks a key site of hydrogen bonding and potential phosphorylation, while also increasing local lipophilicity.
This guide provides an in-depth exploration of the core physicochemical properties of DL-O-Methylserine. Understanding these characteristics is paramount for researchers in optimizing reaction conditions, developing robust analytical methods, and rationally designing novel therapeutics. The insights presented herein are curated for scientists and professionals in drug development, offering both foundational data and the causal reasoning behind its application. A primary application of this intermediate is in the synthesis of D-serine transporter inhibitors, which are investigated for the treatment of neurological and visual system disorders, underscoring the compound's relevance in addressing complex health challenges[1][2][3][4].
Molecular and Structural Attributes
The foundational step in characterizing any chemical entity is to define its precise molecular structure and identifiers. DL-O-Methylserine is a racemic mixture of its D and L enantiomers.
Caption: 2D Chemical Structure of O-Methylserine.
Table 1: Chemical Identifiers and Structural Details
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 19794-53-7 | [5][6][7] |
| IUPAC Name | 2-amino-3-methoxypropanoic acid | [5][6] |
| Molecular Formula | C₄H₉NO₃ | [5][6][7] |
| Molecular Weight | 119.12 g/mol | [6][7] |
| Canonical SMILES | COCC(C(=O)O)N | [5][6] |
| InChIKey | KNTFCRCCPLEUQZ-UHFFFAOYSA-N | [5] |
| Synonyms | O-Methyl-DL-serine, 3-Methoxyalanine |[2][5] |
Core Physicochemical Properties
The physical properties of DL-O-Methylserine dictate its behavior in both chemical reactions and biological systems. These parameters are essential for process chemists developing large-scale syntheses and for formulators designing drug delivery systems.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white powder/crystal | [7][8] |
| Melting Point | 210-215 °C | [2][5][9] |
| Boiling Point | 260.6 °C (at 760 mmHg) | [2][5][9] |
| Density | ~1.195 - 1.2 g/cm³ | [2][5][9] |
| Water Solubility | Soluble | [2][10] |
| pKa (predicted) | 2.10 ± 0.10 (Carboxylic Acid) | [2] |
| XLogP3 (predicted) | -3.5 | [6] |
| Flash Point | 111.4 °C |[5][9] |
Solubility Profile
DL-O-Methylserine is reported as being soluble in water[2][10]. This is expected given the presence of the polar amino and carboxylic acid groups. However, for racemic compounds, the solubility can be deceptive. A noteworthy phenomenon is observed in its parent amino acid, serine, where the racemic DL-mixture is approximately eight times less soluble in water than either the pure L- or D-enantiomer[11]. This is attributed to the formation of a more stable crystal lattice in the racemate, stabilized by stronger intermolecular hydrogen bonds between the D and L enantiomers[11].
Expert Insight: Researchers should be aware that the solubility of DL-O-Methylserine might be significantly lower than that of its purified enantiomers. This has practical implications for purification via crystallization and for achieving desired concentrations in aqueous buffers for biological assays. It is advisable to experimentally determine the solubility for specific applications rather than relying solely on qualitative descriptors.
Acid-Base Properties and Lipophilicity
The acid-base behavior of DL-O-Methylserine is critical to its function, influencing its charge state at physiological pH and its interaction with biological targets.
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pKa: The predicted pKa of the carboxylic acid group is approximately 2.10[2]. This is in line with the α-carboxylic acid group of serine (pKa ≈ 2.21), indicating it will be deprotonated (negatively charged) in most biological environments (pH ~7.4). The pKa of the α-amino group is not explicitly reported but is expected to be similar to that of serine (pKa ≈ 9.15), meaning it will be protonated (positively charged) at physiological pH. Consequently, DL-O-Methylserine exists predominantly as a zwitterion in neutral solutions.
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Lipophilicity (LogP): The predicted XLogP3 value of -3.5 indicates that the compound is highly hydrophilic[6]. The O-methylation slightly increases lipophilicity compared to the parent serine, but the charged amino and carboxyl groups dominate the molecule's overall polar nature. This hydrophilicity ensures solubility in aqueous media but may necessitate strategic formulation for efficient transport across lipophilic barriers like the blood-brain barrier.
Analytical Characterization Protocols
Verifying the identity and purity of DL-O-Methylserine is a prerequisite for its use in research and development. The following section outlines key analytical methods and expected outcomes.
Mass Spectrometry
Mass spectrometry is a definitive technique for confirming molecular weight and fragmentation patterns.
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Expected Ionization: In positive ion mode Electrospray Ionization (ESI+), the expected protonated molecule is [M+H]⁺ at m/z 120.0655. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 118.051 is expected.
-
Fragmentation Data: Publicly available MS/MS data for the [M+H]⁺ precursor shows major fragment ions at m/z 74.1 and 88.0[2]. The fragment at m/z 74 likely corresponds to the loss of methoxymethylene (-CH₂OCH₃), a characteristic fragmentation for this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (in D₂O):
-
-OCH₃ (singlet): ~3.3-3.4 ppm. A sharp singlet integrating to 3 protons for the methyl ether group.
-
-CH₂- (diastereotopic protons, doublet of doublets): ~3.7-3.9 ppm. The two protons on the β-carbon are adjacent to a chiral center and are thus chemically non-equivalent. They will appear as a complex multiplet, likely a pair of doublets of doublets (ABX system), integrating to 2 protons.
-
α-CH (triplet): ~3.9-4.1 ppm. The proton on the α-carbon, coupled to the two β-protons, will appear as a triplet or doublet of doublets, integrating to 1 proton.
-
-
¹³C NMR (in D₂O):
-
-OCH₃: ~59-60 ppm.
-
α-C: ~55-57 ppm.
-
β-C: ~70-72 ppm.
-
C=O (Carboxyl): ~172-175 ppm.
-
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid and cost-effective method for assessing the purity of DL-O-Methylserine, based on standard procedures for amino acids. The assay purity is often specified as ≥98.0% (TLC) by commercial suppliers.
Methodology:
-
Plate Preparation: Using a pencil, gently draw an origin line approximately 1.5-2 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Prepare a ~1 mg/mL solution of DL-O-Methylserine in a suitable solvent (e.g., water or methanol).
-
Spotting: Using a capillary tube, apply a small spot (1-2 µL) of the sample solution onto the origin line. Allow the spot to dry completely.
-
Mobile Phase: Prepare a solvent system appropriate for polar amino acids. A common system is n-Butanol: Acetic Acid: Water (12:3:5 by volume)[9].
-
Development: Place the TLC plate in a chamber saturated with the mobile phase, ensuring the origin line is above the solvent level. Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization:
-
Analysis: A pure sample should yield a single spot. The presence of additional spots indicates impurities. The retardation factor (Rf) can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Synthesis and Chemical Reactivity
DL-O-Methylserine is typically produced via a multi-step chemical synthesis. Understanding this process is crucial for process chemists and for researchers interested in isotopic labeling or analog synthesis. The following protocol is based on a method described in the patent literature[8][12].
Caption: Synthetic workflow for DL-O-Methylserine production.
Protocol 2: Synthesis of DL-O-Methylserine
Causality: This synthesis leverages the reactivity of the alkene in methyl acrylate. The initial bromination creates vicinal dibromides, setting up a subsequent elimination-addition reaction with sodium methoxide to install the methoxy group and regenerate a bromo-ester. Finally, ammonolysis displaces the remaining bromide and hydrolyzes the ester to yield the target amino acid.
Methodology:
-
Step 1: Bromination: Charge a reaction vessel with methyl acrylate (1.0 eq). Warm the system to 55°C and slowly add bromine (1.25-1.4 eq) dropwise while maintaining the temperature. Stir for 1 hour post-addition. Remove any excess bromine under reduced pressure.
-
Step 2: Methoxylation: To the crude residue from Step 1, add methanol and cool the mixture to approximately -17°C. Add sodium methoxide (0.8-1.1 eq) portion-wise, maintaining the low temperature. Allow the reaction to proceed for ~5.5 hours. Remove the methanol via distillation under reduced pressure.
-
Step 3: Ammonolysis: To the resulting mixture, add concentrated aqueous ammonia. Maintain the reaction temperature between 20-25°C for 3 hours. This step both displaces the bromide with an amino group and hydrolyzes the methyl ester.
-
Step 4: Purification: The final product, DL-O-Methylserine, is isolated and purified by concentrated crystallization from the reaction mixture[8].
Conclusion and Future Outlook
DL-O-Methylserine is more than a simple derivative; it is an enabling tool for medicinal chemists. Its physicochemical properties—hydrophilicity, zwitterionic nature at physiological pH, and the inertness of its O-methyl group—make it a predictable and reliable building block. The data and protocols presented in this guide serve as a comprehensive resource for its effective utilization. As research into neurological and metabolic disorders continues, the demand for specialized amino acids like DL-O-Methylserine is poised to grow, further cementing its role in the development of next-generation therapeutics.
References
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Cas 19794-53-7,DL-O-METHYLSERINE - LookChem. (n.d.). Retrieved January 4, 2026, from [Link]
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Separation of Amino Acids by Thin Layer Chromatography (Procedure) - Amrita Virtual Lab. (n.d.). Retrieved January 4, 2026, from [Link]
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Showing metabocard for O-Methyl-DL-serine (HMDB0341365). (2022). Retrieved January 4, 2026, from [Link]
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DL-O-Methylserine (CAS 19794-53-7): A Cornerstone for Visual Health Therapies. (n.d.). Retrieved January 4, 2026, from [Link]
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Thin Layer Chromatography of Amino Acids. (n.d.). Retrieved January 4, 2026, from [Link]
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O-Methylserine | C4H9NO3 | CID 88250 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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